molecular formula C8H6O3 B1521238 1-Benzofuran-3,5-diol CAS No. 408338-41-0

1-Benzofuran-3,5-diol

Cat. No. B1521238
CAS RN: 408338-41-0
M. Wt: 150.13 g/mol
InChI Key: RQBJGMJKFANFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzofuran-3,5-diol is a benzofuran compound. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

Benzofuran compounds have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield, making it conducive to the construction of complex benzofuran ring systems .


Chemical Reactions Analysis

Benzofuran compounds have been used in various chemical reactions. For instance, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .

Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have been shown to possess significant anticancer activities. For instance, certain compounds have demonstrated cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Synthesis of Antimicrobial Agents

Benzofurans serve as a scaffold for developing antimicrobial agents. Innovative synthetic routes and catalytic strategies have been developed to prepare benzofuran heterocycles, which are explored for their potential in combating microbial infections .

Natural Product Synthesis

Benzofuran rings are a common feature in many natural products. Research efforts are dedicated to the total synthesis of these natural products, which often exhibit diverse biological activities .

Drug Development

The structural motif of benzofuran is of interest in drug development due to its bioactivity profile. Researchers aim to develop promising compounds with targeted therapy potentials and minimal side effects .

Chemical Synthesis

Advancements in chemical synthesis techniques, such as microwave-assisted synthesis (MWI), have facilitated the preparation of benzofuran derivatives, expanding the possibilities for their application in various fields .

Biological Activity Studies

The relationship between the bioactivities and structures of benzofuran derivatives is an area of ongoing research. Understanding this relationship can lead to the discovery of new therapeutic agents .

properties

IUPAC Name

1-benzofuran-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O3/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBJGMJKFANFSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30665363
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-3,5-diol

CAS RN

408338-41-0
Record name 1-Benzofuran-3,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30665363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Benzofuran-3,5-diol
Reactant of Route 2
1-Benzofuran-3,5-diol
Reactant of Route 3
1-Benzofuran-3,5-diol
Reactant of Route 4
1-Benzofuran-3,5-diol
Reactant of Route 5
1-Benzofuran-3,5-diol
Reactant of Route 6
Reactant of Route 6
1-Benzofuran-3,5-diol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.